
3-Methoxybenzyl alcohol
Overview
Description
3-Methoxybenzyl alcohol (CAS 6971-51-3), also known as m-anisyl alcohol, is an aromatic alcohol with the molecular formula C₈H₁₀O₂. It consists of a benzyl alcohol backbone substituted with a methoxy group (-OCH₃) at the meta position (C3) of the benzene ring. This compound is widely utilized in organic synthesis, pharmaceuticals, and biocatalysis due to its role as a precursor for aldehydes, esters, and ethers . Its applications span from the synthesis of taxol analogs to serving as a substrate in enzymatic oxidation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 3-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Methoxybenzaldehyde.
Reduction: 3-Methoxybenzylamine.
Substitution: 3-Methoxybenzyl chloride.
Scientific Research Applications
Scientific Research Applications
3-Methoxybenzyl alcohol has been utilized in various research domains:
Organic Chemistry
- Building Block in Synthesis : It serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules. Its reactivity allows for various transformations such as oxidation, reduction, and substitution reactions.
Reaction Type | Example Transformation | Common Reagents |
---|---|---|
Oxidation | Conversion to 3-Methoxybenzaldehyde | Potassium permanganate |
Reduction | Formation of 3-Methoxybenzyl derivatives | Sodium borohydride |
Substitution | Formation of substituted benzyl alcohols | Halogens or nucleophiles |
Biological Applications
- Enzyme Interaction Studies : Research indicates that this compound interacts with various enzymes, impacting metabolic pathways. For instance, it has been studied for its role as a substrate for specific glycosyltransferases, which are crucial in carbohydrate metabolism .
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidant activities, potentially protecting cells from oxidative stress .
Pharmaceutical Research
- Therapeutic Potential : There is ongoing research into the therapeutic effects of this compound and its derivatives. For example, compounds derived from it have shown promise in neuroprotective studies against age-related cognitive decline .
- Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders.
Industrial Applications
This compound is also relevant in industrial contexts:
- Flavoring and Fragrance Industry : Due to its pleasant aromatic profile, it is used in formulating flavors and fragrances.
- Chemical Manufacturing : It serves as an intermediate in the production of other chemicals, including pharmaceuticals and agrochemicals.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of this compound derivatives in cellular models exposed to oxidative stress. Results indicated significant protective effects against cell damage, suggesting potential applications in neuroprotection .
Case Study 2: Enzyme Modulation
Research focused on the interaction between this compound and specific glycosyltransferases revealed that it can enhance enzyme specificity and activity, providing insights into its role in metabolic engineering .
Mechanism of Action
The mechanism of action of 3-Methoxybenzyl alcohol involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxyl group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of an amine group .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-Methoxybenzyl Alcohol and 4-Methoxybenzyl Alcohol
The position of the methoxy group significantly influences chemical reactivity, catalytic behavior, and biological interactions.
Key Differences in Chemical Reactivity
Property/Parameter | 3-Methoxybenzyl Alcohol | 4-Methoxybenzyl Alcohol | 2-Methoxybenzyl Alcohol |
---|---|---|---|
Oxidation Catalyzed by Pd(0) | 65% conversion to aldehyde | 92% conversion to aldehyde | Not reported |
Turnover Frequency (TOF) on CuY0.5 Catalyst | 19 h⁻¹ | 16 h⁻¹ | Negligible activity |
Enzymatic Activity (FgrAAO/FoxAAO) | High (kcat/KM = 4.2 × 10³ M⁻¹s⁻¹) | Moderate (kcat/KM = 1.8 × 10³ M⁻¹s⁻¹) | Low/undetectable activity |
Sources :
Catalytic Oxidation :
- In Pd(0)-mediated oxidation, the para-methoxy isomer (4-methoxy) exhibits higher reactivity due to resonance stabilization of the transition state by the electron-donating methoxy group .
- Conversely, under CuY0.5 zeolite catalysis, this compound shows marginally higher TOF than the para isomer, likely due to steric or electronic interactions within the zeolite pores .
Enzymatic Specificity :
Aryl alcohol oxidases (AAOs) such as FgrAAO and FoxAAO exhibit 2.3-fold higher catalytic efficiency (kcat/KM) for this compound compared to its para analog, attributed to optimal substrate orientation in the enzyme active site .
Structural and Electronic Effects
- The meta substitution in this compound disrupts resonance stabilization of the benzyl alcohol intermediate, reducing its oxidation rate in non-enzymatic systems compared to the para isomer .
- The ortho isomer (2-methoxybenzyl alcohol) often displays negligible reactivity in catalytic and enzymatic systems due to steric hindrance from the adjacent methoxy group .
Halogenated and Nitro-Substituted Analogs
Substituents like halogens or nitro groups further modulate reactivity:
Substrate | Relative Activity (Galactose Oxidase) | Notes |
---|---|---|
3-Chlorobenzyl alcohol | 30% of this compound | Electron-withdrawing groups reduce enzyme affinity |
3-Nitrobenzyl alcohol | <5% activity | Strong electron withdrawal inhibits oxidation |
4-Fluorobenzyl alcohol | 45% activity | Moderate steric/electronic effects |
Source :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce enzymatic activity due to destabilization of the substrate-enzyme complex .
- Fluorinated analogs retain partial activity, suggesting a balance between electronic and steric effects .
Hydroxylated and Aliphatic Analogs
Biological Activity
3-Methoxybenzyl alcohol, also known as m-methoxybenzyl alcohol, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of methoxybenzyl chloride with various reducing agents. A common method includes using sodium methoxide as a condensing agent in the presence of ethylene glycol, which facilitates the formation of the desired alcohol through a multi-step process involving phase separation and pH adjustments .
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of this compound and its derivatives. For instance, a study evaluated the antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that the compounds exhibited concentration-dependent inhibition. The results indicated that certain derivatives showed significant zones of inhibition, suggesting potential use as antimicrobial agents .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Organism | Zone of Inhibition (mm) | Concentration (mg/mL) |
---|---|---|---|
2a | S. aureus | 8 | 10 |
P. aeruginosa | 27 | 10 | |
2d | S. aureus | 12 | 10 |
P. aeruginosa | 35 | 10 |
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The structure-activity relationship (SAR) has been explored in various studies, suggesting that modifications to the benzyl alcohol structure can enhance its biological activity .
Case Studies
- Case Study on Antibacterial Activity : A comparative study was conducted to assess the antibacterial properties of various benzyl alcohol derivatives, including this compound. The study utilized disc diffusion methods to measure inhibition zones against selected bacterial strains, confirming its potential as a therapeutic agent .
- Kinetic Studies : Research involving kinetic analyses has shown that aryl-alcohol oxidases can effectively oxidize compounds like this compound. These studies provide insights into the enzymatic mechanisms and potential biotransformation pathways relevant for pharmacological applications .
Toxicological Profile
The toxicological assessment of benzyl alcohol derivatives indicates that while many exhibit beneficial biological activities, their safety profiles must be carefully evaluated. A case study highlighted the importance of understanding the toxicokinetics and toxicodynamics associated with repeated exposure to these compounds, emphasizing the need for comprehensive risk assessments .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-Methoxybenzyl alcohol in laboratory settings?
A four-step synthesis involves starting with this compound: (1) treatment with butyl lithium and iodine to form a halogenated intermediate, (2) oxidation using Jones' reagent (CrO₃ in H₂SO₄) to yield an aldehyde, (3) demethylation with boron tribromide (BBr₃), and (4) coupling with allyl bromide under basic conditions. This method is critical for generating derivatives for bioactive conformation studies .
Q. What analytical techniques are recommended for characterizing this compound purity and structure?
High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds, Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing methoxy and benzyl protons), and Infrared Spectroscopy (IR) to identify functional groups (e.g., -OH and aromatic C-H stretches). Mass spectrometry (MS) validates molecular weight (124.14 g/mol) .
Q. What safety protocols are essential when handling this compound?
Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work in a well-ventilated fume hood to avoid vapor inhalation. Store in airtight containers away from heat/light. Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Q. How does this compound behave in oxidation reactions under catalytic conditions?
In aerobic oxidations using Cu nanoparticles supported on zeolites, this compound shows a turnover frequency (TOF) of 19 h⁻¹, comparable to benzyl alcohol. The methoxy group’s electron-donating properties enhance substrate interactions with catalytic sites .
Advanced Research Questions
Q. How does the position of methoxy substitution influence enzymatic oxidation kinetics?
In alcohol oxidase studies, this compound exhibits a binding energy of 274.12 kJ·mol⁻¹ and a catalytic efficiency (kₐₜ/Kₘ) lower than its 4-methoxy counterpart. The meta-substitution reduces steric compatibility with the enzyme’s active site, which prefers para-substituted analogs .
Q. What methodological considerations are critical for kinetic studies of this compound dehydrogenase activity?
Use 20 mM CAPS/NaOH buffer (pH 9.4) with 5 mM β-mercaptoethanol and 100 mM NaCl to maintain enzyme stability. Monitor reaction velocity via spectrophotometric NAD⁺ reduction at 340 nm. Substituent electronegativity (e.g., -NO₂ vs. -OCH₃) correlates linearly with reaction rates .
Q. How can computational modeling clarify structure-activity relationships in this compound derivatives?
Molecular docking simulations (e.g., MolDock scoring) reveal that Tyr 55 and Phe 98 residues in alcohol oxidase facilitate cation-π interactions with the aromatic ring. Meta-substitution disrupts these interactions compared to para-substitution, lowering catalytic efficiency .
Q. What role does this compound play in polymer-supported synthesis?
It serves as a precursor for 3-Methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, enabling selective benzyl ether cleavage via DDQ oxidation. This resin is used in solid-phase organic synthesis to anchor substrates while allowing controlled release of intermediates .
Q. Notes on Contradictions and Methodological Gaps
- Catalytic Efficiency Discrepancies : reports high TOF values for Cu-catalyzed oxidation, while highlights lower enzymatic efficiency for this compound compared to its para-isomer. This suggests substrate-enzyme compatibility is more sensitive to substituent position than heterogeneous catalysis.
- Synthetic Complexity : The four-step synthesis ( ) requires stringent anhydrous conditions for BBr₃-mediated demethylation, contrasting with simpler photocatalytic methods ( ), which lack detailed yield data.
Properties
IUPAC Name |
(3-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGNZLVHOZEOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220001 | |
Record name | 3-Methoxybenzyl alcohol | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow or light brown liquid; [Acros Organics MSDS] | |
Record name | 3-Methoxybenzyl alcohol | |
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CAS No. |
6971-51-3 | |
Record name | 3-Methoxybenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-51-3 | |
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Record name | 3-Methoxybenzyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971513 | |
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Record name | 6971-51-3 | |
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Record name | 3-Methoxybenzyl alcohol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.455 | |
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Record name | 3-METHOXYBENZYL ALCOHOL | |
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Synthesis routes and methods
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